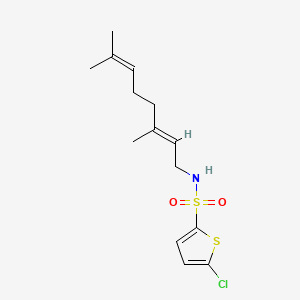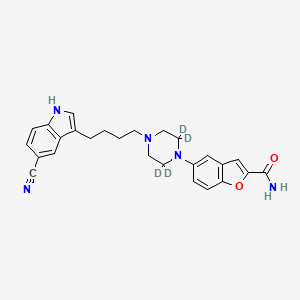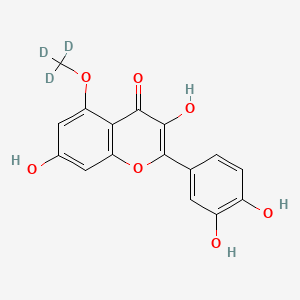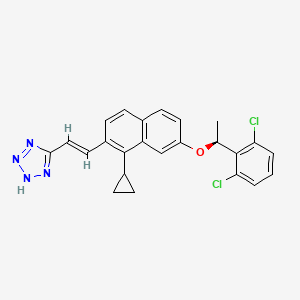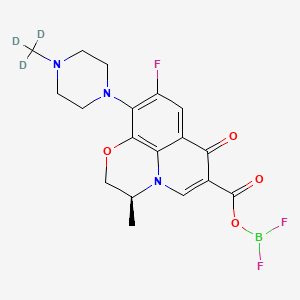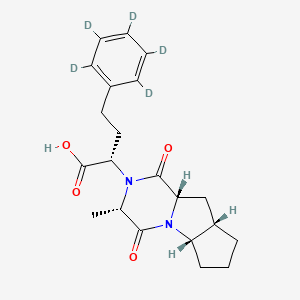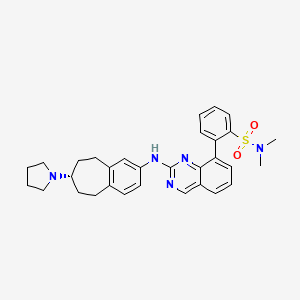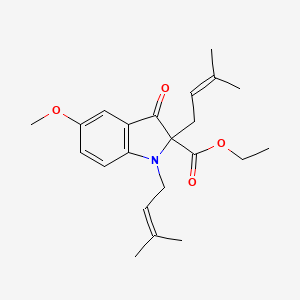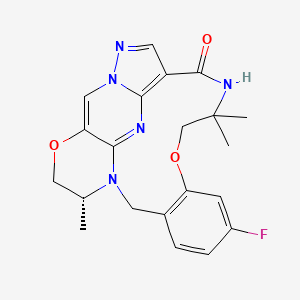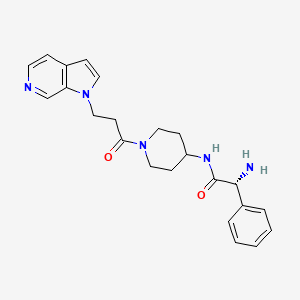
CXCR4 modulator-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXCR4 modulator-1 is a compound that targets the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes, including immune cell trafficking, organogenesis, HIV infection, and cancer metastasis . The modulation of CXCR4 has significant therapeutic potential, making this compound an important compound in scientific research and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 modulator-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of aromatic compounds and amines, followed by reductive amination to form the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反应分析
Types of Reactions
CXCR4 modulator-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3) . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
CXCR4 modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of chemokine receptors.
Biology: Helps in understanding the role of CXCR4 in cell signaling and migration.
Medicine: Investigated for its potential in treating diseases such as cancer, HIV, and inflammatory conditions
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
作用机制
CXCR4 modulator-1 exerts its effects by binding to the CXCR4 receptor, thereby inhibiting its interaction with its natural ligand, CXCL12 . This binding prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival . The molecular targets include the G protein-coupled receptor (GPCR) and associated signaling molecules .
相似化合物的比较
Similar Compounds
AMD3100: A well-known CXCR4 antagonist used in clinical settings.
MSX-122: A partial CXCR4 antagonist with unique properties.
AGR1.137: An allosteric antagonist that disrupts CXCR4 nanoclustering.
Uniqueness of CXCR4 Modulator-1
This compound is unique due to its specific binding affinity and ability to modulate CXCR4 activity without affecting other chemokine receptors . This selectivity makes it a valuable tool for studying CXCR4-related pathways and developing targeted therapies .
属性
分子式 |
C23H27N5O2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-phenyl-N-[1-(3-pyrrolo[2,3-c]pyridin-1-ylpropanoyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C23H27N5O2/c24-22(18-4-2-1-3-5-18)23(30)26-19-8-13-28(14-9-19)21(29)10-15-27-12-7-17-6-11-25-16-20(17)27/h1-7,11-12,16,19,22H,8-10,13-15,24H2,(H,26,30)/t22-/m1/s1 |
InChI 键 |
MIJYZUMPAUFKKL-JOCHJYFZSA-N |
手性 SMILES |
C1CN(CCC1NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)CCN3C=CC4=C3C=NC=C4 |
规范 SMILES |
C1CN(CCC1NC(=O)C(C2=CC=CC=C2)N)C(=O)CCN3C=CC4=C3C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


